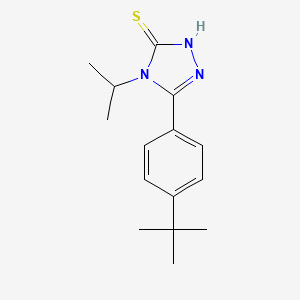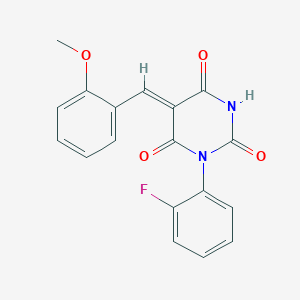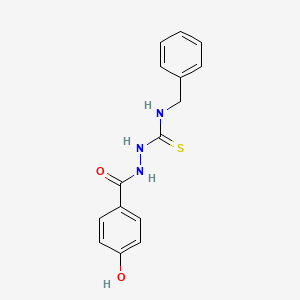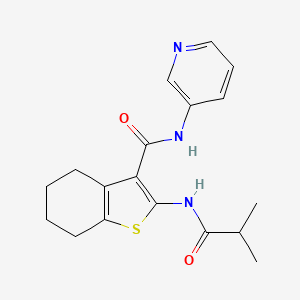
2-(isopropylthio)-3-(2-methylphenyl)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(isopropylthio)-3-(2-methylphenyl)-4(3H)-quinazolinone is a chemical compound that has gained significant attention in scientific research. It is a quinazolinone derivative that has been synthesized using various methods. This compound has shown potential in various biological activities, making it a subject of interest for researchers.
作用機序
The mechanism of action of 2-(isopropylthio)-3-(2-methylphenyl)-4(3H)-quinazolinone is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or signaling pathways in the body. For example, studies have shown that this compound may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It has also been suggested that this compound may activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression.
Biochemical and Physiological Effects:
Studies have shown that 2-(isopropylthio)-3-(2-methylphenyl)-4(3H)-quinazolinone has various biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of inflammatory diseases. Furthermore, this compound has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 2-(isopropylthio)-3-(2-methylphenyl)-4(3H)-quinazolinone in lab experiments is its potential for use in treating various diseases. This compound has shown promising results in preclinical studies, making it a potential candidate for drug development. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in humans.
将来の方向性
There are several future directions for research on 2-(isopropylthio)-3-(2-methylphenyl)-4(3H)-quinazolinone. One direction is to investigate its potential for use in treating various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its mechanism of action in more detail, to better understand how it exerts its biological effects. Furthermore, future studies could investigate the safety and efficacy of this compound in humans, to determine its potential as a therapeutic agent. Finally, research could focus on developing new synthesis methods for this compound, to improve its yield and purity.
合成法
The synthesis of 2-(isopropylthio)-3-(2-methylphenyl)-4(3H)-quinazolinone can be achieved through various methods. One of the most commonly used methods is the condensation reaction between 2-aminobenzonitrile and 2-methylphenyl isothiocyanate. The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent, such as ethanol. The product is then purified using column chromatography or recrystallization.
科学的研究の応用
2-(isopropylthio)-3-(2-methylphenyl)-4(3H)-quinazolinone has shown potential in various biological activities, making it a subject of interest for researchers. It has been studied for its anti-inflammatory, anti-tumor, and anti-proliferative activities. It has also been investigated for its potential use in treating Alzheimer's disease and Parkinson's disease. Furthermore, this compound has been researched for its effects on the central nervous system and cardiovascular system.
特性
IUPAC Name |
3-(2-methylphenyl)-2-propan-2-ylsulfanylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-12(2)22-18-19-15-10-6-5-9-14(15)17(21)20(18)16-11-7-4-8-13(16)3/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNZTHVUERNJBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N=C2SC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(isopropylthio)-3-(2-methylphenyl)-4(3H)-quinazolinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

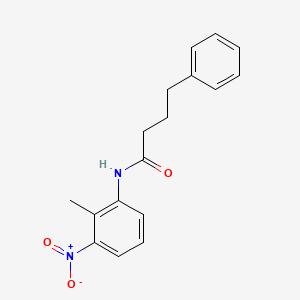
![N-[4-(aminosulfonyl)benzyl]-4-isopropylbenzamide](/img/structure/B5779382.png)
![ethyl 4-ethyl-2-[(methoxycarbonyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5779392.png)

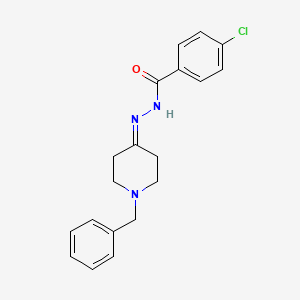


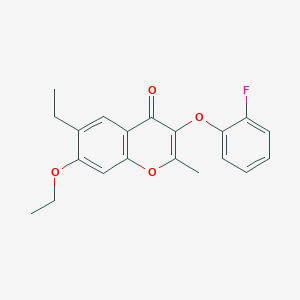
![N'-[(2-phenylvinyl)sulfonyl]benzohydrazide](/img/structure/B5779424.png)
